2-Fluoroethanimidamide hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoroethanimidamide hydrochloride typically involves the reaction of fluoroacetonitrile with hydrogen chloride gas. The reaction is carried out by bubbling hydrogen chloride gas into fluoroacetonitrile at 0-20°C until the reaction mixture solidifies. Precooled ethanol is then added to the solid at -50°C, and the reaction is allowed to warm to room temperature overnight .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the described synthetic route can be scaled up for industrial purposes, ensuring proper handling and safety measures due to the use of hydrogen chloride gas and low-temperature conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroethanimidamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted ethanimidamides.
Reduction Reactions: Products include various amine derivatives.
Scientific Research Applications
2-Fluoroethanimidamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The exact mechanism of action of 2-fluoroethanimidamide hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
- 2-Fluoroacetimidamide hydrochloride
- Fluoroacetamidine hydrochloride
Comparison: 2-Fluoroethanimidamide hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-fluoroethanimidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FN2.ClH/c3-1-2(4)5;/h1H2,(H3,4,5);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXWDHVXNWKIHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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